molecular formula C8H14N2O2 B1466042 4-(2-Methylpropanoyl)piperazin-2-one CAS No. 1250208-13-9

4-(2-Methylpropanoyl)piperazin-2-one

Cat. No.: B1466042
CAS No.: 1250208-13-9
M. Wt: 170.21 g/mol
InChI Key: GBXRFAFPMISNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylpropanoyl)piperazin-2-one is a piperazine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a piperazin-2-one scaffold substituted with a 2-methylpropanoyl (isobutyryl) group, a structure commonly found in molecules designed to modulate biological targets. Piperazine and its analogues are frequently employed in pharmaceutical compositions for their versatile pharmacological properties . Recent research highlights the application of closely related structures, such as those containing the 4-(2-methylpropanoyl)piperazine moiety, in the development of highly potent and selective inhibitors for oncology targets. For instance, this specific functional group is integral to the structure of advanced preclinical and clinical compounds, including novel MTA-cooperative PRMT5 inhibitors designed to target cancers with specific genetic deletions . The piperazin-2-one core is a privileged structure in drug discovery, often contributing to favorable molecular properties and target binding. Researchers utilize this compound as a key synthetic intermediate or building block for constructing more complex molecules for screening and development. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-methylpropanoyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6(2)8(12)10-4-3-9-7(11)5-10/h6H,3-5H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXRFAFPMISNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Methylpropanoyl)piperazin-2-one is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a piperazinone structure with a 2-methylpropanoyl substituent, which contributes to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H16N2O\text{C}_9\text{H}_{16}\text{N}_2\text{O}

This structure features a piperazine ring, which is known for its role in various biological activities due to its ability to interact with multiple receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

  • Receptor Binding : The compound exhibits binding affinity to several receptors, influencing signaling pathways that regulate cellular functions.
  • Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes, impacting metabolic processes within cells.
  • Gene Expression Modulation : By interacting with transcription factors, this compound can alter gene expression patterns, leading to changes in cellular behavior.

Pharmacological Activities

Research has indicated that this compound possesses several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound have shown efficacy against various microbial strains, potentially positioning it as a candidate for developing new antimicrobial agents.
  • Antiparasitic Properties : The compound's structural analogs have demonstrated significant antiparasitic effects in models of malaria and filariasis. For instance, related compounds have been shown to reduce parasitemia in infected mice significantly .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other piperazine derivatives. The following table summarizes some structural analogs and their respective activities:

Compound NameStructural FeaturesNotable Activity
Piperazin-2-oneBasic structure without additional substituentsModerate antimicrobial
1-(4-Methylpiperazin-1-yl)ethanoneMethyl group on the piperazine ringEnhanced antimalarial
4-(Aminomethyl)piperazin-2-oneSubstituted at the fourth position with an amineAntifilarial activity
N-[4-[4-(Methylpropanoyl)piperazin-1-yl]phenyl]acetamideContains a phenyl group and acetamide functionalityDiverse pharmacological properties

Study on Antimalarial Activity

In a study focusing on the antimalarial properties of piperazine derivatives, it was found that certain modifications in the piperazine ring could enhance efficacy. Compounds exhibiting structural similarities to this compound were tested in vivo using Plasmodium berghei infected mice. Results demonstrated over 99% reduction in parasitemia at doses as low as 30 mg/kg .

Evaluation Against Filariasis

Another study evaluated the macrofilaricidal action of related compounds against Brugia malayi. The results showed promising adulticidal and microfilaricidal activities, indicating the potential for developing new antifilarial agents based on the piperazine scaffold .

Scientific Research Applications

Anticancer Properties

Research indicates that 4-(2-Methylpropanoyl)piperazin-2-one exhibits significant anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that compounds similar to this compound showed promising results against acute myeloid leukemia (AML) by inhibiting FLT3 kinase activity, a key player in this type of cancer .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it may be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The specific mechanisms through which it exerts these effects are still under investigation but are believed to involve disruption of bacterial cell wall synthesis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring followed by acylation with a 2-methylpropanoyl group. Analytical methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to characterize the compound and confirm its structure.

Case Study: Cancer Treatment

In a clinical study focused on drug candidates for leukemia treatment, this compound was included in a series of compounds tested for their kinase inhibition capabilities. The results indicated that this compound could significantly reduce cell viability in AML cell lines, suggesting its potential as a therapeutic agent .

Case Study: Antibacterial Efficacy

Another study investigated the antibacterial effects of this compound against resistant bacterial strains. The findings showed that the compound inhibited the growth of MRSA in vitro, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazin-2-one derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of structurally related compounds, highlighting key differences in structure, synthesis, and pharmacological profiles.

Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference
4-(2-Methylpropanoyl)piperazin-2-one 0.98 ~50 (in DMSO) Not reported -
Nutlin-3 4.21 <1 (in water) 198–200
4-[2-(Methylamino)ethyl]piperazin-2-one 0.56 >100 (in water) Not reported

Key Observations:

  • Lipophilicity: Acylated derivatives (e.g., 4-(2-methylpropanoyl)) exhibit moderate LogP values, balancing membrane permeability and aqueous solubility .
  • Thermal Stability : High melting points in compounds like Nutlin-3 suggest crystalline stability, advantageous for formulation .

Preparation Methods

Reaction of Ethylenediamine with Esters or Ketoesters

A patented method describes the preparation of piperazin-2-one derivatives by reacting substituted or unsubstituted ethylenediamine with esters such as methyl benzoylformate or other ketoesters. This reaction proceeds via the formation of a 3,4-dehydropiperazine-2-one intermediate, which is subsequently reduced to yield the piperazin-2-one derivative.

  • Example Procedure:

    • N-methyl ethylenediamine is reacted with methyl benzoylformate in methanol or toluene in the presence of acetic acid at temperatures ranging from 20 to 65 °C.
    • The reaction mixture is stirred for several hours (6–7 hours), followed by solvent removal and purification steps involving washing with acetic acid and brine, drying over sodium sulfate, and precipitation with hexane.
    • The resulting solid is filtered and dried to yield the piperazin-2-one derivative.
  • Yields: Approximately 48–70% depending on scale and conditions.

  • Reaction Scheme:

    $$
    \text{Ethylenediamine} + \text{Methyl benzoylformate} \xrightarrow[\text{Acetic acid}]{30-65^\circ C} \text{3,4-Dehydropiperazine-2-one} \xrightarrow[\text{Reduction}]{} \text{Piperazin-2-one derivative}
    $$

This method is versatile and can be adapted for various substituents on the piperazine ring.

Introduction of the 2-Methylpropanoyl Group

Acylation Using 2-Methylpropanoyl Chloride or Analogues

The 4-(2-methylpropanoyl) substituent can be introduced by acylation of piperazin-2-one at the 4-position using 2-methylpropanoyl chloride or related activated derivatives.

  • Typical Reaction:

    • Piperazin-2-one is reacted with 2-methylpropanoyl chloride in a suitable solvent (e.g., dichloromethane or acetonitrile) under controlled temperature conditions.
    • A base such as triethylamine or pyridine is used to neutralize the generated hydrochloric acid.
    • The reaction proceeds to yield this compound after work-up and purification.
  • Considerations:

    • Reaction temperature and solvent choice affect the yield and purity.
    • The hydrochloride salt form may be isolated for enhanced stability and handling.

Advanced Catalytic and Asymmetric Synthetic Routes

Recent literature reports an innovative one-pot asymmetric catalytic synthesis of C3-substituted piperazin-2-ones, which can be adapted for 4-substituted derivatives like this compound.

  • Method Highlights:

    • A domino sequence involving a Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization (DROC) catalyzed by quinine-derived urea catalysts.
    • Starting from aromatic aldehydes and phenylsulfonyl(acetonitrile), followed by reaction with ethylenediamine derivatives.
    • High yields (up to 96%) and excellent enantioselectivities (up to 99% ee) have been reported.
    • This method allows for the introduction of alkyl groups at the stereogenic center, including branched alkyl groups like 2-methylpropanoyl.
  • Advantages:

    • One-pot synthesis reduces steps and purification.
    • Catalytic asymmetric control allows for enantiomerically enriched products.
    • Adaptable to various substituents on the piperazin-2-one ring.

Summary Data Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Notes
Reaction of ethylenediamine with methyl benzoylformate N-methyl ethylenediamine, methyl benzoylformate, acetic acid 20–65 °C, 6–7 hrs, methanol/toluene solvent 48–70 Requires reduction step; scalable
Acylation of piperazin-2-one with 2-methylpropanoyl chloride Piperazin-2-one, 2-methylpropanoyl chloride, base Room temp to reflux, organic solvent Variable (typically moderate to high) Produces hydrochloride salt; solvent/base critical
One-pot asymmetric catalytic synthesis Aromatic aldehydes, phenylsulfonyl(acetonitrile), ethylenediamine, quinine-derived urea catalyst Multi-step domino reaction, -20 to 50 °C Up to 96 Enantioselective; adaptable for alkyl substituents

Research Findings and Analytical Considerations

  • The preparation methods emphasize control of reaction temperature and solvent to optimize yield and purity.
  • Analytical techniques such as NMR, HPLC, and mass spectrometry are essential for confirming structure and enantiomeric excess, especially in asymmetric syntheses.
  • Handling of intermediates and final products requires standard laboratory precautions due to potential hygroscopicity and reactivity of acyl chlorides.

Q & A

How is the molecular structure of 4-(2-Methylpropanoyl)piperazin-2-one determined using X-ray crystallography?

Answer:
The molecular structure can be resolved via single-crystal X-ray diffraction. Key steps include:

  • Data Collection : Use high-resolution synchrotron radiation or a laboratory X-ray source.
  • Structure Solution : Employ direct methods (e.g., SHELXD ) for phase determination, followed by iterative refinement using SHELXL to optimize atomic coordinates and thermal parameters .
  • Visualization : Generate 3D representations with ORTEP-3 to analyze bond lengths, angles, and torsional conformations .
  • Validation : Verify geometric parameters against databases (e.g., Cambridge Structural Database) and assess residual electron density maps for errors.

Table 1 : Software Tools for Crystallographic Analysis

ToolFunctionReference
SHELXLRefinement of atomic parameters
ORTEP-3Thermal ellipsoid plotting
WinGXData integration and symmetry checks

What synthetic routes are available for this compound and its derivatives?

Answer:
Common synthetic strategies include:

  • Acylation of Piperazin-2-one : React piperazin-2-one with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Solid-Phase Synthesis : For derivatives, employ resin-bound intermediates to introduce substituents at the 4-position, followed by cleavage and purification .
  • Key Considerations : Monitor reaction progress via HPLC or LC-MS, and optimize yields by controlling stoichiometry and temperature.

Note : Derivatives like Nutlin-3 (a related MDM2 inhibitor) are synthesized via imidazoline ring formation and subsequent piperazinone acylation .

How can ring puckering analysis inform the conformational dynamics of this compound?

Answer:
The six-membered piperazinone ring adopts non-planar conformations, which influence reactivity and binding. Methodological steps include:

  • Coordinate Definition : Use Cremer-Pople parameters (amplitude qq, phase ϕ\phi) to quantify puckering .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental (X-ray) puckering amplitudes.
  • Dynamic Analysis : Apply molecular dynamics (MD) simulations to assess flexibility in solution, focusing on chair vs. boat transitions .

Table 2 : Puckering Parameters for Piperazinone Derivatives

Compoundqq (Å)ϕ\phi (°)Reference
4-(4-Methoxy-Phenyl)piperazin-1-ium0.45180

What methodological considerations are critical when evaluating the biological activity of this compound derivatives in MDM2/MDM4 binding assays?

Answer:

  • Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (KdK_d). Include controls like Nutlin-3 (a benchmark MDM2 inhibitor) .
  • Selectivity Profiling : Test against related targets (e.g., MDM4) to rule off-target effects.
  • Data Interpretation : Address contradictions (e.g., high in vitro affinity but low cellular efficacy) by assessing membrane permeability via PAMPA assays .

Key Tip : Co-crystallize derivatives with MDM2 to validate binding modes via X-ray structures .

How can in vivo pharmacodynamic studies be designed to assess the efficacy of this compound derivatives in disease models?

Answer:

  • Model Selection : Use high-fat diet (HFD)-induced diabetic mice for metabolic studies or xenograft models for oncology .
  • Dosing Regimens : Administer derivatives orally or intravenously, with pharmacokinetic (PK) profiling to determine CmaxC_{\text{max}}, ThalfT_{\text{half}}, and bioavailability.
  • Endpoint Analysis : Measure biomarkers (e.g., blood glucose for diabetes, tumor volume for cancer) and compare to reference compounds like evogliptin .

Table 3 : In Vivo Study Parameters for a Diabetic Model

ParameterValueReference
HFD Composition60% kcal from fat
Treatment Duration8 weeks
Efficacy MetricFasting glucose reduction (%)

How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Steric Effects : The 2-methylpropanoyl group hinders nucleophilic attack at the 4-position, favoring substitution at less hindered sites.
  • Electronic Effects : Electron-withdrawing acyl groups deactivate the piperazinone ring, reducing reactivity toward electrophiles.
  • Experimental Optimization : Use bulky bases (e.g., DBU) to mitigate steric hindrance in alkylation reactions .

What analytical techniques are recommended for characterizing impurities in this compound batches?

Answer:

  • Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) to resolve impurities >0.1% .
  • Spectroscopy : 1H^1\text{H}-/13C^{13}\text{C}-NMR to identify structural anomalies (e.g., unreacted starting materials).
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ions and detect degradation products .

How can computational methods predict the pharmacokinetic properties of this compound derivatives?

Answer:

  • ADME Prediction : Use tools like SwissADME to estimate logP, solubility, and CYP450 interactions .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to prioritize derivatives with optimal binding to target proteins .
  • Contradiction Management : Cross-validate in silico results with experimental data (e.g., microsomal stability assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methylpropanoyl)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
4-(2-Methylpropanoyl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.